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Compound of Interest

Compound Name: 3-Methyl-5-nitrocatechol

CAS No.: 5378-76-7

Cat. No.: B1419049

Get Quote

Physicochemical Profile, Synthesis Strategies, and
COMT Inhibition Mechanism
Executive Summary
3-Methyl-5-nitrocatechol (3M5NC) is a substituted catechol derivative characterized by the

presence of a methyl group at the C3 position and a nitro group at the C5 position. It serves as

a critical model compound in the study of Catechol-O-methyltransferase (COMT) inhibition.

Structurally, it mimics the "warhead" of second-generation COMT inhibitors (e.g., Tolcapone,

Entacapone), utilizing the electron-withdrawing nitro group to lower the pKa of the catechol

hydroxyls, thereby enhancing affinity for the catalytic Mg²⁺ ion in the enzyme's active site. This

guide provides a comprehensive analysis of its properties, synthesis challenges, and

mechanism of action.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
3M5NC is an amphoteric molecule with significant acidity due to the nitro-conjugation. It

typically presents as a yellow crystalline solid, a characteristic common to nitrophenols due to

the
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transition.

Property Value Notes

IUPAC Name
3-Methyl-5-nitrobenzene-1,2-

diol

CAS Number 5378-76-7
Distinct from 3-methyl-4-

nitrocatechol (99936-93-3)

Molecular Formula C₇H₇NO₄

Molecular Weight 169.13 g/mol

Appearance Yellow Crystalline Solid
Oxidizes/darkens upon air

exposure

pKa (Predicted) ~7.24 (OH-1), ~11.5 (OH-2)
Nitro group lowers pKa vs.

Catechol (pKa ~9.[1]4)

LogP ~1.4 Moderate lipophilicity

Solubility
Soluble in DMSO, Methanol,

Ethanol

Sparingly soluble in non-polar

solvents

Melting Point 138–140 °C

Synthesis & Regioselectivity[7][8][9]
The synthesis of 3M5NC presents a classic problem in electrophilic aromatic substitution:

regiochemical control. The starting material, 3-methylcatechol, has three directing groups that

influence the incoming nitro electrophile.

Directing Effects Analysis
C1-OH (Ortho/Para): Activates C2 (occupied), C4, and C6.

C2-OH (Ortho/Para): Activates C1 (occupied), C3 (occupied), and C5.

C3-Me (Ortho/Para): Activates C2 (occupied), C4, and C6.

Result: Direct nitration typically yields a mixture of isomers.
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Major Product: 3-Methyl-4-nitrocatechol (Sterically crowded but electronically favored by C1-

OH and C3-Me).

Target Product:3-Methyl-5-nitrocatechol (Favored by C2-OH direction).

Minor Product: 3-Methyl-6-nitrocatechol.

Synthesis Protocol (Nitration & Purification)
Note: This protocol describes a standard nitration route requiring chromatographic separation.

Reagents: 3-Methylcatechol (1.0 eq), Nitric Acid (1.05 eq, 65%), Acetic Acid (Solvent),

Diethyl Ether.

Procedure:

Dissolve 3-methylcatechol in glacial acetic acid at 0–5 °C.

Add Nitric acid dropwise over 30 minutes. Maintain temperature <10 °C to prevent

oxidation to quinones.

Stir for 2 hours at room temperature.

Quench with ice water. Extract with ethyl acetate.[2]

Purification (Critical Step):

The crude mixture contains predominantly the 4-nitro isomer.

Fractional Crystallization: Treat the residue with boiling petroleum ether.[3] The 4-nitro

isomer is often less soluble and precipitates. Filter off the solid.[3]

Filtrate Processing: The filtrate is enriched in the 3-methyl-5-nitrocatechol isomer.

Evaporate solvent and purify via Flash Column Chromatography (Silica Gel,

Hexane:EtOAc gradient) to isolate the pure 5-nitro isomer.

Pharmacology: Mechanism of COMT Inhibition
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3M5NC acts as a tight-binding, reversible inhibitor of COMT. Its potency is derived from its

ability to chelate the magnesium ion (Mg²⁺) essential for the enzyme's catalytic cycle.

The "Warhead" Mechanism
COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate.

The reaction requires Mg²⁺ to coordinate the catechol hydroxyls, lowering their pKa and

facilitating deprotonation.

Acidity: The 5-nitro group withdraws electron density, lowering the pKa of the hydroxyls

(specifically at C2) to near-physiological pH.

Chelation: The resulting mono-anion forms a rigid, bidentate complex with the Mg²⁺ in the

active site.

Blockade: This complex occupies the catalytic pocket, preventing the binding of endogenous

substrates (dopamine, norepinephrine).

Visualized Mechanism (DOT Diagram)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419049?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


COMT Active Site
(Mg2+ coordinated)

Active Complex
(Substrate-Mg-COMT)

 Kd (High) 
 Weak Binding

Inhibited Complex
(Inhibitor-Mg-COMT)

 Kd (Low) 
 Tight Binding

Endogenous Substrate
(Dopamine)

3-Methyl-5-nitrocatechol
(Inhibitor)

 Nitro-enhanced Acidity

Methyl Transfer
(from SAM)

 BLOCKED

O-Methylated Product
(3-Methoxytyramine)

Click to download full resolution via product page

Figure 1: Competitive inhibition mechanism of COMT by 3-Methyl-5-nitrocatechol. The

inhibitor outcompetes the substrate due to higher affinity for the Mg²⁺ cofactor.

Analytical Characterization Methods
To validate the identity and purity of 3M5NC, the following analytical parameters should be

used.

UV-Vis Spectroscopy[2][12]
Lambda Max (λmax): ~340–350 nm (in methanol).

Shift: Upon addition of NaOH (alkaline shift), the peak redshifts significantly (to ~400+ nm)

and intensifies, confirming the formation of the nitrocatecholate anion.
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HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes.

Detection: 280 nm and 340 nm.

Retention Time: 3M5NC will elute after 3-methylcatechol but typically before the 4-nitro

isomer (due to intramolecular H-bonding differences).

Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

Staining: Nitrocatechols stain skin and surfaces a persistent yellow. Double-gloving is

recommended.

Storage: Store at -20°C, protected from light and moisture. The compound is hygroscopic

and sensitive to oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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